tert-Butyl 5,6-dichloropyridin-3-ylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is a topic of interest in several papers. For instance, the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate is reported through the reaction with different acid chlorides . Another paper describes the synthesis of tert-butyl acetylcarbamate using natural phosphate as a catalyst, showcasing a green method for carbamate synthesis . These methods could potentially be adapted for the synthesis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized in several studies. For example, the crystal structure of tert-butyl acetylcarbamate shows pairs of molecules forming dimers linked by a double N—H⋯O=C hydrogen bond . Another study presents the crystal structure of a tert-butyl carbamate derivative with intramolecular hydrogen bonding . These findings provide insights into the molecular interactions that could be expected in tert-Butyl 5,6-dichloropyridin-3-ylcarbamate.
Chemical Reactions Analysis
The reactivity of tert-butyl carbamate derivatives is explored in the context of various chemical reactions. The paper on di-tert-butyl ethynylimidodicarbonate discusses its use as a β-aminoethyl anion synthetic equivalent, which could be relevant for the functionalization of tert-butyl carbamate derivatives . Additionally, the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate involves reactions with acid chlorides, indicating the potential for further derivatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are detailed in several papers. For instance, the thermal properties and X-ray crystallographic analysis of certain derivatives are discussed, providing information on their stability and solid-state structure . The Hirshfeld surface analysis of tert-butyl acetylcarbamate reveals the major contributions to the crystal packing, which are important for understanding the compound's behavior in the solid state .
Scientific Research Applications
1. Modulation of Supramolecular Structure
- Application Summary : This research focuses on the modulation of supramolecular structure by stepwise removal of tert-butyl groups from tetraazaperopyrene derivatives on Ag (111). The tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces .
- Methods and Procedures : The researchers controlled the removal amount of tert-butyl groups in tetraazaperopyrene derivatives by stepwise annealing on Ag (111). The evolution of supramolecular self-assembly was visualized by high resolution scanning tunneling microscopy .
- Results : The researchers successfully realized the evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP .
2. Enzymatic Synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
- Application Summary : This research focuses on the highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir .
- Methods and Procedures : The researchers used a tetrad mutant of LkADH (LkTADH), A94T/F147L/L199H/A202L, which was more efficient in the bioreduction process .
- Results : A final CDOH concentration of 427 mM (100 g/L) gave (S)-CHOH in 94% yield and 99.5% e.e. after a reaction time of 38 h with whole cells expressing LkTADH .
properties
IUPAC Name |
tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGGFHSPXVTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626077 | |
Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5,6-dichloropyridin-3-ylcarbamate | |
CAS RN |
275383-96-5 | |
Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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